

kinetic diversity of microbial DHQases across species

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 3-Dehydroquinic acid

CAS No.: 10534-44-8

Cat. No.: S602222

Get Quote

Kinetic Diversity of Microbial DHQases

The core kinetic parameters of DHQase—**Km (Michaelis constant, reflecting substrate affinity)**, **kcat (turnover number, reflecting catalytic capacity)**, and **Vmax (maximum reaction rate)**—vary significantly across microbial species. This diversity stems from differences in protein sequence and structure among bacteria [1].

The table below summarizes the general findings on kinetic diversity from a study that characterized 38 different microbial DHQases:

Parameter	Interpretation	Findings from DHQase Study
Km	Measure of substrate affinity (lower value = higher affinity)	DHQases demonstrated a broad strength of substrate affinities [1].
kcat	Number of substrate molecules turned over per enzyme per second	DHQases exhibited a wide range of catalytic capacities [1].
kcat / Km	Catalytic efficiency	The study revealed significant kinetic diversity and a broad range of catalytic strengths [1].

This kinetic diversity provides a library of enzyme parts with known catalytic constants, which is highly valuable for designing and optimizing artificial modules of the shikimate pathway in metabolic engineering and synthetic biology [1].

Structural Types and Catalytic Mechanisms

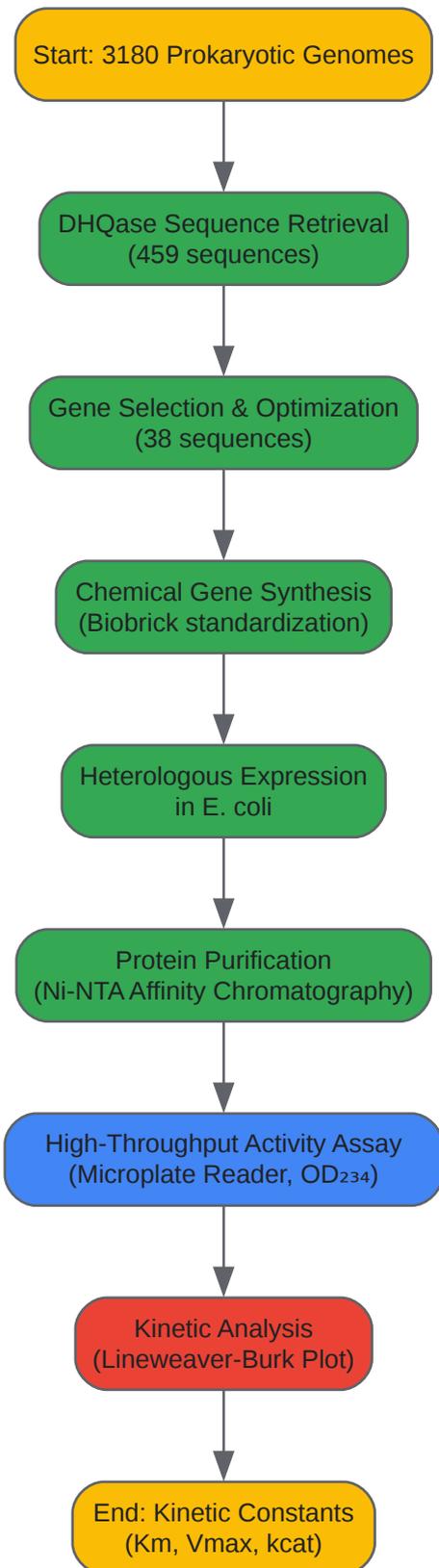
A key factor influencing kinetic properties is the fundamental division of DHQases into two structurally and mechanistically distinct types:

Feature	Type I DHQase	Type II DHQase
Structure	Heat-labile dimer [1]	Heat-stable dodecamer (12 subunits) [1] [2]
Primary Occurrence	Mainly plants and fungi [1]	Primarily bacteria [1]
Catalytic Mechanism	<i>cis</i> -elimination of water, via a covalent imine intermediate [1] [3]	<i>trans</i> -elimination of water, via an enolate intermediate [1]
Active Site Flexibility	Some (e.g., from <i>A. aeolicus</i>) may not require large loop closure upon substrate binding [3]	Contains a flexible loop that closes over the active site upon substrate binding [2]

This distinction is crucial because an enzyme's structure and mechanism directly impact its kinetic parameters and stability.

Experimental Workflow for Kinetic Characterization

The following diagram illustrates the high-throughput experimental protocol used to generate the comparative kinetic data, from gene identification to parameter calculation [1]:



[Click to download full resolution via product page](#)

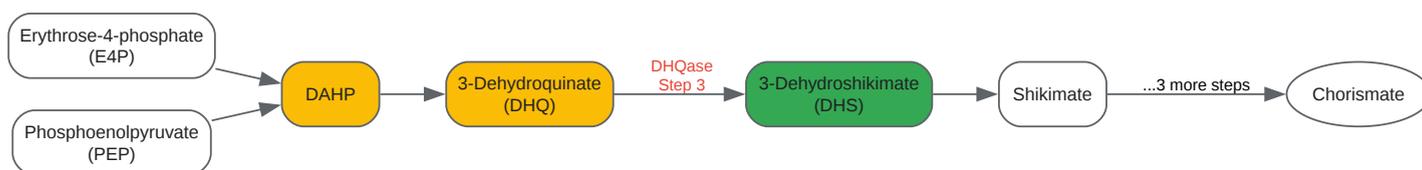
Fig. 1: High-throughput workflow for determining DHQase kinetic constants.

Key Methodology Details

- **Gene Synthesis & Optimization:** Selected DHQase amino acid sequences were reverse-translated into DNA sequences with codon optimization for expression in *E. coli* and *Corynebacterium glutamicum*. The genes were customized with Biobrick adapters for synthetic biology applications [1].
- **Protein Expression & Purification:** The customized genes were cloned and expressed in *E. coli* BL21(DE3). The resulting proteins were purified using immobilized metal affinity chromatography (HisPur Ni-NTA Spin Columns) [1].
- **Activity Assay:** A high-throughput method was established using a microplate reader to monitor the increase in absorbance at 234 nm (OD_{234}), which occurs when DHQ is converted to 3-dehydroshikimate. The reaction was performed in a 100 μ L volume with varying substrate concentrations (0.08 to 1.0 mmol/L) [1].
- **Kinetic Calculation:** The kinetic constants K_m and V_{max} for each enzyme were calculated from the assay data using a **Lineweaver-Burk plot** (double-reciprocal plot of $1/V$ vs. $1/[S]$). The k_{cat} was then derived from V_{max} and the enzyme concentration [1].

The Shikimate Pathway and Its Relevance

DHQase catalyzes the third step in the shikimate pathway, which is essential in microbes and plants but absent in animals [1]. This makes it a promising target for developing new antimicrobial agents and herbicides [3]. The pathway's structure and the position of the DHQase reaction are shown below:



[Click to download full resolution via product page](#)

Fig. 2: Simplified shikimate pathway showing the reaction catalyzed by DHQase.

Finding More Current Data

The most extensive comparative data available is from 2015. For the most up-to-date information, I suggest you:

- **Check Specialized Databases:** Search the **RCSB Protein Data Bank (rcsb.org)** for specific DHQase structures, which sometimes include kinetic data in their associated publications [2].
- **Use Targeted Search Queries:** Try more specific searches in scientific databases like PubMed using terms such as "3-dehydroquinone dehydratase kinetics" AND "2020"[Date - Publication] : "3000"[Date - Publication] to filter for recent studies.
- **Consult Metabolic Engineering Literature:** Look for recent papers in journals focused on metabolic engineering and synthetic biology, as the characterization of enzyme parts like DHQases is an ongoing effort in these fields.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Unraveling the kinetic diversity of microbial 3- ... [pmc.ncbi.nlm.nih.gov]
2. RCSB PDB - 1UQR: Type II 3-dehydroquinone dehydratase (DHQase)... [rcsb.org]
3. Crystal structure of type I 3-dehydroquinone dehydratase ... [sciencedirect.com]

To cite this document: Smolecule. [kinetic diversity of microbial DHQases across species]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b602222#kinetic-diversity-of-microbial-dhqases-across-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com